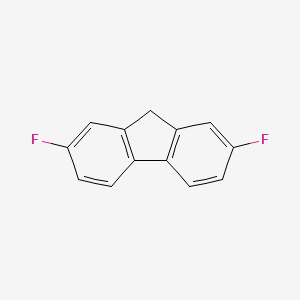

2,7-二氟-9H-芴

描述

2,7-Difluoro-9H-Fluorene is a monomer that has been analyzed by a variety of techniques . It has been shown to have high volatility, with an estimated boiling point of 168°C . 2,7-Difluoro-9H-Fluorene undergoes oxidation and polymerization reactions at temperatures greater than 230°C .

Synthesis Analysis

A practical synthesis of 1,8-difluorofluorenone and of its (2,7)-dibromo and (2,4,5,7)-tetrabromo derivatives has been developed . Fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .Molecular Structure Analysis

The molecular formula of 2,7-Difluoro-9H-Fluorene is C13H8F2 . The average mass is 202.199 Da and the mono-isotopic mass is 202.059402 Da .Chemical Reactions Analysis

2,7-Difluoro-9H-Fluorene undergoes oxidation and polymerization reactions at temperatures greater than 230°C .Physical And Chemical Properties Analysis

2,7-Difluoro-9H-Fluorene has a high volatility, with an estimated boiling point of 168°C . It has a density of 1.289g/cm3 , and a flash point of 114.1ºC .作用机制

Target of Action

Fluorene derivatives have been known to exhibit significant pharmaceutical potential .

Mode of Action

It’s worth noting that certain fluorene derivatives have shown remarkable activity against specific cancer cell lines . The binding interaction of these synthesized compounds with the active sites of enzymes like dihydrofolate reductase has been identified .

Biochemical Pathways

Fluorene derivatives have been associated with anticancer and antimicrobial activities against multidrug-resistant strains .

Pharmacokinetics

The compound’s molecular weight, density, and boiling point, which can influence its bioavailability, have been reported .

Result of Action

Certain fluorene derivatives have shown remarkable activity against specific cancer cell lines .

实验室实验的优点和局限性

One of the main advantages of using 2,7-Difluoro-9h-fluorene in lab experiments is its high purity and stability. 2,7-Difluoro-9h-fluorene is also relatively easy to synthesize and can be obtained in good yield. However, one limitation of using 2,7-Difluoro-9h-fluorene is its relatively low solubility in common organic solvents, which can make it difficult to work with in some applications.

未来方向

There are many potential future directions for research on 2,7-Difluoro-9h-fluorene. One area of interest is its potential as an anti-inflammatory agent for the treatment of diseases such as arthritis. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. 2,7-Difluoro-9h-fluorene also has potential applications in the field of organic electronics, including photovoltaic devices and organic light-emitting diodes.

In conclusion, 2,7-Difluoro-9h-fluorene is a promising compound with a range of potential scientific research applications. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for the development of new drugs and therapies. Its potential for use in photovoltaic devices and organic electronics also makes it an interesting area of research. Further studies are needed to fully understand the mechanism of action of 2,7-Difluoro-9h-fluorene and to explore its potential in these and other applications.

科学研究应用

有机发光二极管 (OLED)

2,7-二氟-9H-芴被用作N-咔唑封端的寡聚芴的模板,该寡聚芴显示出作为有机发光二极管 (OLED) 的空穴传输材料的潜力 . OLED 被用于各种应用,例如移动设备和电视中的显示器。

共轭聚合物的合成

该化合物也用于合成共轭聚合物 . 共轭聚合物是一种具有交替单键和双键的骨架链的聚合物,这赋予了它们独特的电子特性。它们被用于各种应用,例如有机太阳能电池和晶体管。

无标记 DNA 微阵列

2,7-二氟-9H-芴用于制备一种特定类型的共轭聚合物,聚[9,9'-双(6''-N,N,N-三甲基铵)己基)芴-共-交替-4,7-(2,1,3-苯并噻二唑)二溴化物] (PFBT),它被用于无标记 DNA 微阵列 . DNA 微阵列被用于各种生物研究应用,例如基因表达谱分析和基因突变检测。

蓝色光致发光材料

该化合物用于制备蓝色光致发光的非对称取代聚芴 . 这些材料被用于各种应用,例如蓝色发光二极管 (LED) 和蓝色有机发光二极管 (OLED)。

树枝状单体的合成

2,7-二氟-9H-芴用于制备在芴环的 9,9'-位含有苄基醚树枝状体 (第 1 代、第 2 代和第 3 代) 的 2,7-二溴芴单体 . 这些树枝状单体用于合成树枝状聚合物,这些聚合物在药物递送和催化等各个领域都有应用。

诱变性研究

在鼠伤寒沙门氏菌试验中发现 2,7-二氟-9H-芴具有诱变性 . 该试验用于遗传毒理学,以测试化学化合物的诱变潜力。

安全和危害

属性

IUPAC Name |

2,7-difluoro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDBYDSPAZGULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288579 | |

| Record name | 2,7-difluoro-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2195-50-8 | |

| Record name | NSC56688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-difluoro-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

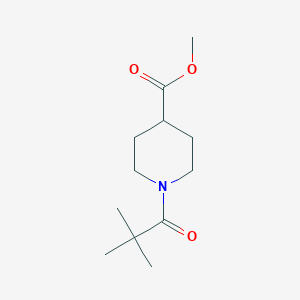

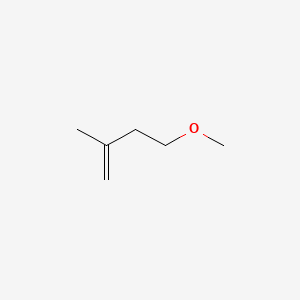

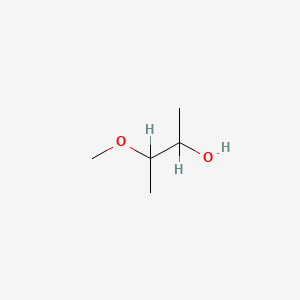

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)

![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)